molecular formula C12H16N2O4 B2372594 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid CAS No. 1038694-07-3

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid

Cat. No.: B2372594
CAS No.: 1038694-07-3
M. Wt: 252.27
InChI Key: MIELYHBZXZRKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid is a strategically designed pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. This compound features a carboxylic acid group at the 2-position and a sterically protected N -methyl- tert -butoxycarbonyl (Boc) amino group at the 6-position of the pyridine ring . The Boc protecting group is a critical feature, as it enhances steric protection and reduces the nucleophilic reactivity of the amine, allowing for controlled deprotection in multi-step syntheses and preventing unwanted side reactions . Its primary research value lies in its application as a key building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and in coordination chemistry . The carboxylic acid functional group enables further derivatization through amide bond formation or esterification, while the protected amine can be selectively revealed to introduce a secondary amine functionality. A straightforward and high-yielding (85-90%) synthesis route involves the Boc protection of commercially available 6-aminopyridine-2-carboxylic acid using di- tert -butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)9-7-5-6-8(13-9)10(15)16/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIELYHBZXZRKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 6-Aminopyridine-2-Carboxylic Acid

The most straightforward route involves Boc protection of commercially available 6-aminopyridine-2-carboxylic acid. In this method, the amine group is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). A typical procedure dissolves 6-aminopyridine-2-carboxylic acid in tetrahydrofuran (THF), adds Boc₂O (1.2 equivalents), and stirs the mixture at room temperature for 12 hours. The reaction achieves 85–90% yield, with the Boc group selectively shielding the amine without affecting the carboxylic acid.

Table 1: Direct Boc Protection Reaction Conditions

Parameter Value
Substrate 6-Aminopyridine-2-carboxylic acid
Boc Reagent Di-tert-butyl dicarbonate
Solvent Tetrahydrofuran (THF)
Base Triethylamine
Temperature 25°C
Reaction Time 12 hours
Yield 85–90%

Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the product, with NMR confirming the absence of residual amine protons (δ 6.8–7.2 ppm for pyridine, δ 1.4 ppm for Boc tert-butyl groups).

Multi-Step Synthesis via β-Keto Ester Intermediates

A modular approach adapted from pyrimidine carboxylate syntheses involves constructing the pyridine ring from β-keto esters. Starting with itaconic acid, a five-step sequence yields the target compound:

  • Meldrum’s Acid Adduct Formation : Itaconic acid reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using EDC·HCl and DMAP to form a β-keto ester intermediate.
  • Enamine Formation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates β-enamino diketones.
  • Cyclization : Hydrazine hydrate induces cyclization to form the pyridine core.
  • Boc Protection : The amine is protected using Boc₂O under alkaline conditions.
  • Oxidation : The 2-position methyl group is oxidized to a carboxylic acid using tert-butyl hydroperoxide (TBHP) and iodine.

Table 2: Multi-Step Synthesis Yields

Step Yield Key Reagents
Meldrum’s Adduct 75% EDC·HCl, DMAP
Enamine Formation 82% DMF-DMA
Cyclization 68% Hydrazine hydrate
Boc Protection 90% Boc₂O, Triethylamine
Oxidation 95% TBHP, I₂

This method’s overall yield is approximately 40%, limited by the cyclization step’s efficiency.

Palladium-Catalyzed Suzuki-Miyaura Coupling

A patent-derived strategy employs Suzuki-Miyaura coupling to assemble the pyridine-benzyl boronic acid intermediate. The process involves:

  • MEM Protection : 4-Bromo-2-bromomethylphenol is protected with (2-methoxyethoxy)methyl chloride (MEMCl) in acetonitrile.
  • Boronic Acid Synthesis : Reaction with trimethyl borate and magnesium chips forms the benzyl boronic acid.
  • Cross-Coupling : Palladium-catalyzed coupling with 2-bromopyridine ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) yields the biphenyl intermediate.
  • Oxidation and Deprotection : TBHP/I₂ oxidizes the methyl group to carboxylic acid, followed by MEM deprotection using titanium tetrachloride.

Table 3: Suzuki-Miyaura Coupling Parameters

Parameter Value
Catalyst Pd(dppf)Cl₂
Ligand 1,1'-Bis(diphenylphosphino)ferrocene
Solvent DMF/H₂O
Temperature 80°C
Yield 99% (oxidation step)

This method achieves near-quantitative oxidation yields but requires specialized equipment for handling air-sensitive catalysts.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.40 (s, 9H, Boc tert-butyl), δ 3.15 (s, 3H, N-CH₃), δ 7.50–8.10 (m, 3H, pyridine-H), δ 13.10 (s, 1H, COOH).
  • IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid), 1540 cm⁻¹ (pyridine ring).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Method Evaluation

Table 4: Method Comparison

Method Advantages Limitations
Direct Boc Protection High yield (85–90%), simplicity Requires expensive Boc reagents
Multi-Step Synthesis Modular, scalable Low overall yield (40%)
Suzuki Coupling High regioselectivity Costly catalysts, air-sensitive

Chemical Reactions Analysis

Types of Reactions

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring is a key reactive site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine backbone : Aromatic heterocycle providing rigidity and electronic properties.
  • Carboxylic acid (position 2) : Enhances solubility and enables hydrogen bonding or metal coordination.
  • N-Methyl-Boc-protected amino group (position 6): Balances reactivity and stability, enabling controlled deprotection in multi-step syntheses .

Synthesis: The compound can be synthesized via acyl chloride intermediates, as demonstrated in related pyridine carboxamide derivatives. For example, Kadir et al. (2017) synthesized analogous ligands using aminopyridine and acyl chloride precursors in dichloromethane, optimizing nucleophilicity through the acyl chloride method .

Structural Isomers and Positional Methyl Substitution

Compounds with pyridine cores and varying substituent positions exhibit distinct physicochemical and coordination properties. For instance:

  • 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) : Methyl at the ortho position increases steric hindrance, reducing ligand flexibility.

Table 1: Comparison of Pyridine-Based Isomers

Compound Name Substituent Position Key Property Reference
6-(N-Methyl-Boc-amino)pyridine-2-carboxylic acid 6-position Boc protection enhances stability
L1 (ortho-methyl) 3-methyl High steric hindrance
L2 (para-methyl) 4-methyl Improved crystallinity

Variations in Amino Group Substituents

The amino group’s substituents significantly influence reactivity, solubility, and biological activity:

A. Boc-Protected Amino Group
  • Example: 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid.
  • Advantages : The Boc group prevents unwanted side reactions (e.g., oxidation) and allows controlled deprotection under acidic conditions .
  • Disadvantages : Increased molecular weight may reduce solubility in polar solvents.
B. Pyridylmethyl Substituents
  • Example: 6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid.
  • Properties: The pyridylmethyl group introduces additional coordination sites, making it suitable for metal-ligand complexes.
C. Sulfonyl and Thiolan Substituents
  • Example: 6-[Methyl-(4-methylphenyl)sulfonylamino]pyridine-2-carboxylic acid.
  • Properties: Sulfonyl groups enhance electron-withdrawing effects, altering acidity and binding affinity. Thiolan substituents (e.g., 6-[methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid) introduce sulfur-based chirality, relevant for asymmetric synthesis .

Table 2: Amino Group Substituent Impact

Substituent Type Example Compound Key Impact Reference
Boc-protected Target compound Stability, controlled deprotection
Pyridylmethyl 6-[Methyl(pyridin-2-ylmethyl)amino] derivative Multi-dentate ligand potential
Sulfonyl 6-(4-Methylphenylsulfonyl) derivative Increased acidity

Biological Activity

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a pyridine ring substituted with various functional groups, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 1071866-31-3

The compound's structural features include a methyl group, an isopropyl carbonyl group, and a carboxylic acid, which contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 2-amino-6-methylpyridine and appropriate carboxylating agents.
  • Conditions : The reaction is performed in the presence of bases like sodium hydroxide and organic solvents such as acetone to facilitate the formation of the desired product.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity in Glioblastoma : A study on pyridine derivatives demonstrated that modifications similar to those in this compound resulted in significant cytotoxicity against glioblastoma cells. Compounds with similar structural motifs showed IC50 values as low as 0.59 µM, indicating strong potential for therapeutic applications in brain tumors .
  • Anti-inflammatory Effects : Research on related compounds has shown that they can act as EP4 antagonists, inhibiting prostaglandin E2 (PGE2) signaling pathways. For instance, one compound exhibited an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays . This suggests that the target compound may possess similar anti-inflammatory properties.
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates promising absorption and distribution characteristics, which are essential for effective therapeutic use. Studies suggest that compounds with lower molecular polarizability and appropriate lipophilicity can penetrate the blood-brain barrier effectively .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameIC50 (µM)Mechanism of ActionNotable Features
Compound A0.59CytotoxicityHigh CNS penetration
Compound B123Anti-inflammatoryEP4 antagonist
Target CompoundTBDTBDTBD

Q & A

Q. What synthetic routes are effective for preparing 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Core Pyridine Formation : Oxidation of 6-methyl-2-methylpyridine using potassium permanganate (KMnO₄) in aqueous medium at 90–95°C yields 6-methylpyridine-2-carboxylic acid .

Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., DMAP or triethylamine) introduces the [(2-methylpropan-2-yl)oxycarbonyl] group .

  • Critical Factors :
  • Oxidation : Excess KMnO₄ (4.4 equivalents) and prolonged heating (6 hours) improve yield (up to 84% reported for analogous pyridine derivatives) .
  • Boc Protection : Anhydrous conditions and stoichiometric base are essential to prevent hydrolysis.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
OxidationKMnO₄, H₂O, 90–95°C, 6 hr47–84%
Boc ProtectionBoc₂O, DMAP, THF, 25°C, 12 hr~70–85%*
*Estimated based on analogous Boc-protection reactions.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals for the Boc methyl groups (δ 1.2–1.4 ppm, singlet), pyridine protons (δ 7.0–8.3 ppm, multiplet), and carboxylic acid proton (δ 9.2–10.0 ppm, broad) .
  • ¹³C NMR : Key peaks include the Boc carbonyl (δ 155–160 ppm) and pyridine carbons (δ 120–150 ppm) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: ~54.9%, H: ~4.5%, N: ~9.1% for the core pyridine structure) .
  • IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Discrepancies often arise from incomplete purification or residual solvents. For example, a reported deviation of ~0.3% in carbon content (e.g., calculated 54.92% vs. observed 54.67%) may indicate trace impurities .
  • Steps :

Repeat recrystallization using a 1:1 ethanol/water mixture.

Conduct thermogravimetric analysis (TGA) to detect solvent residues.

Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Q. What experimental strategies are recommended to assess the stability of the Boc-protecting group under varying pH conditions?

  • Methodological Answer : The Boc group is labile under acidic conditions. To study stability:
  • Design :

Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.

Monitor degradation via HPLC at 254 nm, tracking the disappearance of the Boc peak and emergence of the free amine .

  • Key Findings :
  • Acidic Conditions (pH < 3) : Rapid deprotection (t₁/₂ < 1 hour).
  • Neutral/Alkaline Conditions (pH 7–10) : Stable for >24 hours .

Q. How can researchers design bioactivity assays to evaluate this compound’s interaction with enzymatic targets?

  • Methodological Answer : Focus on the compound’s carboxylic acid and Boc-protected amine motifs, which may interact with metalloenzymes or amine-binding pockets.
  • Assay Design :

Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) with lysozyme or carbonic anhydrase as model enzymes.

Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants.

  • Controls : Include unmodified 6-methylpyridine-2-carboxylic acid to isolate the Boc group’s contribution .

Data Contradiction Analysis

Q. How should conflicting NMR assignments for pyridine protons be addressed?

  • Case Study : reports pyridine protons at δ 7.4–8.3 ppm for 6-methoxypyridine-2-carboxylic acid, while notes δ 7.0–7.8 ppm for the methyl analogue.
  • Resolution :
  • Perform 2D NMR (COSY, HSQC) to assign coupling patterns and confirm proton-proton correlations.
  • Compare with computational predictions (DFT-based NMR simulations) to validate assignments .

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